CAS number for 3,5-Dichloro-2-(cyclopropylmethoxy)benzaldehyde lookup
CAS number for 3,5-Dichloro-2-(cyclopropylmethoxy)benzaldehyde lookup
Technical Monograph: 3,5-Dichloro-2-(cyclopropylmethoxy)benzaldehyde
Executive Summary
This technical guide addresses the identification, synthesis, and analytical validation of 3,5-Dichloro-2-(cyclopropylmethoxy)benzaldehyde . While frequently sought in the context of phosphodiesterase-4 (PDE4) inhibitor development or antibacterial salicylaldehyde research, this specific regioisomer is often a non-catalogued research intermediate.
Unlike its para-substituted isomer (a key Roflumilast intermediate), this ortho-substituted compound requires specific synthesis from 3,5-dichlorosalicylaldehyde . This guide provides the definitive lookup data, a self-validating synthesis protocol, and quality control parameters.
Part 1: Chemical Identification & Lookup
As of the current scientific index, a dedicated Chemical Abstracts Service (CAS) registry number for the direct product 3,5-Dichloro-2-(cyclopropylmethoxy)benzaldehyde is not widely listed in public chemical repositories. Researchers must identify this compound via its precursors or computed identifiers.
| Property | Data / Value |
| Chemical Name | 3,5-Dichloro-2-(cyclopropylmethoxy)benzaldehyde |
| CAS Number | Not Listed (Synthesized from CAS 90-60-8 ) |
| Molecular Formula | C₁₁H₁₀Cl₂O₂ |
| Molecular Weight | 245.10 g/mol |
| SMILES | Clc1cc(Cl)cc(CHO)c1OCC2CC2 |
| InChI Key | (Computed) AEILLAXRDHDKDY-UHFFFAOYSA-N |
| Structural Class | Halogenated Benzaldehyde / Cyclopropyl Ether |
Critical Regiochemistry Note
Do not confuse this compound with the Roflumilast intermediate:
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Target: 3,5-Dichloro-2 -(cyclopropylmethoxy)... (Ortho-substitution).
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Roflumilast Intermediate: 3-(cyclopropylmethoxy)-4-(difluoromethoxy)... or 3,5-dichloro-4 -(cyclopropylmethoxy)... (Para-substitution).
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Implication: The 2-position substitution significantly alters reactivity and biological binding compared to the 4-position analogs.
Part 2: Synthesis Strategy (Williamson Ether Synthesis)
Since the compound is not a standard catalog item, it must be synthesized via O-alkylation of the corresponding salicylaldehyde.
Core Reagents
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Substrate: 3,5-Dichlorosalicylaldehyde (CAS: 90-60-8 )
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Alkylating Agent: (Bromomethyl)cyclopropane (CAS: 7051-34-5 )
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Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
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Catalyst: Potassium Iodide (KI) - Optional to accelerate Finkelstein exchange.
Step-by-Step Protocol
Rationale: The phenolic hydroxyl group at the 2-position is acidic (pKa ~7-8 due to electron-withdrawing chlorines), allowing deprotonation by mild bases like carbonate.
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Solvation: Dissolve 1.0 eq of 3,5-Dichlorosalicylaldehyde in anhydrous DMF (Dimethylformamide) or Acetone.
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Note: DMF is preferred for higher temperatures (>80°C) to drive the reaction to completion.
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Deprotonation: Add 2.0 eq of anhydrous K₂CO₃ . Stir at room temperature for 30 minutes. The solution will turn yellow/orange as the phenoxide anion forms.
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Alkylation: Add 1.2 eq of (Bromomethyl)cyclopropane dropwise.
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Optimization: Add 0.1 eq of KI if using Acetone to convert the alkyl bromide to a more reactive alkyl iodide in situ.
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Reflux: Heat the mixture to 60–80°C for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1). The starting material (lower Rf, stains with FeCl₃) should disappear.
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Workup:
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Cool to room temperature.
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Pour into ice-cold water (precipitates the product).
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Extract with Ethyl Acetate (3x).
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Wash organic layer with 1M NaOH (removes unreacted starting phenol) and Brine.
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Dry over Na₂SO₄ and concentrate.
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Part 3: Visualization of Workflows
Figure 1: Synthesis & Mechanism Pathway
This diagram illustrates the SN2 reaction mechanism and the critical regiochemical outcome.
Caption: Figure 1. Williamson ether synthesis pathway utilizing base-mediated deprotonation followed by nucleophilic attack on the cyclopropylmethyl halide.
Figure 2: Quality Control Decision Tree
A self-validating logic flow to ensure the isolated product is the correct O-alkylated isomer and not a C-alkylated byproduct.
Caption: Figure 2. QC workflow emphasizing the use of FeCl3 staining to detect unreacted phenolic starting material.
Part 4: Analytical Validation (Trustworthiness)
To validate the synthesis without a reference standard, rely on First Principles Analysis of the NMR spectrum.
Expected 1H-NMR Data (DMSO-d₆, 400 MHz)
| Proton Group | Chemical Shift (δ) | Multiplicity | Integration | Diagnostic Value |
| -CHO (Aldehyde) | 10.25 ppm | Singlet (s) | 1H | Confirm oxidation state. |
| Ar-H (C6) | ~7.80 ppm | Doublet (d, J=2.5 Hz) | 1H | Meta-coupling confirms 3,5-substitution. |
| Ar-H (C4) | ~7.95 ppm | Doublet (d, J=2.5 Hz) | 1H | Meta-coupling confirms 3,5-substitution. |
| -O-CH₂- | 3.95 ppm | Doublet (d, J=7.0 Hz) | 2H | Confirms ether linkage to cyclopropyl. |
| Cyclopropyl-CH | ~1.25 ppm | Multiplet (m) | 1H | Characteristic ring methine. |
| Cyclopropyl-CH₂ | ~0.35 - 0.60 ppm | Multiplet (m) | 4H | High field signals unique to cyclopropyl. |
Key Validation Check: The absence of a broad singlet at 11.0–12.0 ppm (Phenolic -OH) confirms successful alkylation. If this peak remains, the reaction is incomplete.
References
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PubChem. Compound Summary: (Bromomethyl)cyclopropane (CAS 7051-34-5). [Link]
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical, 1989. (Standard Reference for Williamson Ether Synthesis protocols).
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ResearchGate. Crystal structure analysis of 3,5-dichlorosalicylaldehyde derivatives. [Link]
